3,5-二碘-D-甲状腺素

描述

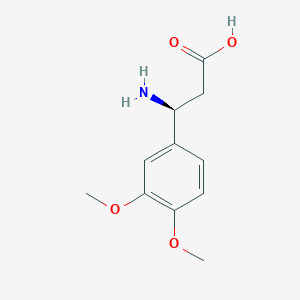

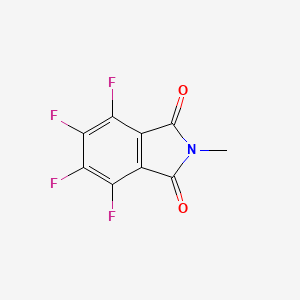

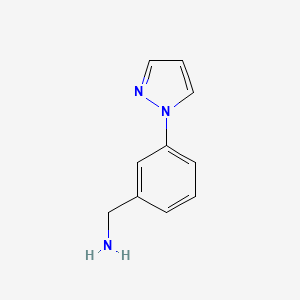

3,5-Diiodothyronine (3,5-T2) is an active thyroid hormone within the class of iodothyronines . It has two iodine atoms at positions 3 and 5 of its inner ring . It stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure . It has agonistic effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release .

Synthesis Analysis

3,5-Diiodo-L-thyronine is an endogenous derivative of thyroid hormones . It has been detected in human blood by immunological methods, but a reliable assay based on mass spectrometry, which is now regarded as the gold standard in clinical chemistry, is not available yet .Molecular Structure Analysis

The first crystal structure analysis of a thyroid hormone nucleus was that of 3,5-diiodo-L-thyronine (T2) . Since then, more than 20 structural determinations of thyroid hormones and their analogues have been reported .Chemical Reactions Analysis

Thyroid hormones act via the nuclear thyroid hormone receptors (THRs), through different modes of action . The different modes of action may be coupled, and several reports have recently shown that several TH metabolites act accordingly .Physical and Chemical Properties Analysis

3,5-Diiodo-L-thyronine has a chemical formula of C15H13I2NO4 and a molar mass of 525.081 g·mol−1 . Its melting point ranges from 255–257 °C .科学研究应用

能量代谢调节剂

3,5-T2 是甲状腺激素的内源性代谢产物,已被证明是能量代谢的有效调节剂 . 在啮齿动物模型中,外源性给予的 3,5-T2 迅速提高基础代谢率 .

降血脂作用

3,5-T2 被发现能引起短期有益的降血脂作用 . 这意味着它可以帮助降低血液中脂质(脂肪)的水平,这对于控制高胆固醇等疾病有益。

脱碘酶活性调节

3,5-T2 已被证明可以调节鳉鱼肝脏中 2 型脱碘酶 (D2) 的活性 . 这可能对调节体内甲状腺激素水平具有影响。

热适应

研究表明,3,5-T2 可以调节斑马鱼 (Danio rerio) 的热适应 ,斑马鱼是一种常见的鱼类。这表明其在了解和管理温度变化对水生生物的影响方面具有潜在应用价值。

生长调节

3,5-T2 被发现可以调节罗非鱼的生长 ,罗非鱼是另一种鱼类。这可能对水产养殖和养鱼业具有影响。

白色脂肪组织的褐变

3,5-T2 被证明可以促进高脂饮食诱导的超重雄性大鼠白色脂肪组织的褐变 . 褐变过程将储存能量的白色脂肪细胞转化为燃烧能量的米色脂肪细胞。该过程影响能量代谢,可能在体重管理和肥胖治疗方面具有潜在应用价值。

脂质代谢和胰岛素抵抗的调节

3,5-T2 调节影响稳态、脂质代谢和胰岛素抵抗等过程的基因活性 . 这可能在治疗糖尿病等代谢性疾病方面具有潜在应用价值。

抗饮食诱导肥胖的保护因子

最近的研究表明,3,5-T2 作为对抗饮食诱导肥胖及其相关代谢紊乱(肝脂肪变性、高甘油三酯血症、高胆固醇血症和胰岛素抵抗)的保护/改善因子 .

作用机制

Target of Action

3,5-Diiodo-D-thyronine, also known as 3,5-T2, is an endogenous metabolite of thyroid hormones . The primary targets of 3,5-Diiodo-D-thyronine are the thyroid hormone receptors (THRs), specifically a long TRβ1 isoform that contains a nine-aminoacid insert at the beginning of the ligand-binding domain . In addition to THRs, mitochondria and bioenergetic mechanisms are also major targets of 3,5-Diiodo-D-thyronine .

Mode of Action

3,5-Diiodo-D-thyronine interacts with its targets in several ways. It binds to and activates a specific long TRβ1 isoform . This interaction leads to an increase in resting metabolic rate and elicits short-term beneficial hypolipidemic effects . It also acts through THRs-independent ways, with mitochondria as a likely cellular target .

Pharmacokinetics

It is known that in rodent models, exogenously administered 3,5-diiodo-d-thyronine rapidly increases resting metabolic rate .

Result of Action

The molecular and cellular effects of 3,5-Diiodo-D-thyronine’s action are diverse. It stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in 3,5-Diiodo-D-thyronine suppressing TSH release . It is also an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .

安全和危害

生化分析

Biochemical Properties

3,5-Diiodo-D-thyronine stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic effects at myocardial tissue and pituitary, which results in 3,5-Diiodo-D-thyronine suppressing TSH release . It is also an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .

Cellular Effects

3,5-Diiodo-D-thyronine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . It mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target .

Molecular Mechanism

3,5-Diiodo-D-thyronine binds to subunit Va of cytochrome-c oxidase and abolishes the allosteric inhibition of respiration by ATP . It stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure .

Temporal Effects in Laboratory Settings

In rodent models, exogenously administered 3,5-Diiodo-D-thyronine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . Very few studies have evaluated the effects of endogenous and exogenous 3,5-Diiodo-D-thyronine in humans .

Dosage Effects in Animal Models

In rodent models, 3,5-Diiodo-D-thyronine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . The effects of different dosages of 3,5-Diiodo-D-thyronine in animal models have not been extensively studied.

Metabolic Pathways

3,5-Diiodo-D-thyronine is involved in the regulation of energy metabolism . It stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure

属性

IUPAC Name |

2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSOTLOTTDYIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862141 | |

| Record name | 3,5-Diiodo-DL-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Diiodothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-51-0, 1041-01-6, 5563-89-3 | |

| Record name | 3,5-Diiodo-DL-thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodothyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diiodothyronine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC90468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diiodo-DL-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOTHYRONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1Y9GN485M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Diiodothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)

![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde](/img/structure/B1580714.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580719.png)